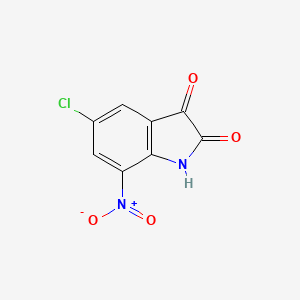
5-chloro-7-nitro-1H-indole-2,3-dione
Overview
Description
5-chloro-7-nitro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 7th position on the indole ring, along with a dione structure at the 2nd and 3rd positions .
Preparation Methods
The synthesis of 5-chloro-7-nitro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the nitration of 5-chloro-1H-indole-2,3-dione using nitric acid under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at low temperatures to prevent over-nitration . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-chloro-7-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-chloro-7-nitro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-chloro-7-nitro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
5-chloro-7-nitro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
5-chloro-1H-indole-2,3-dione: Lacks the nitro group, which may result in different chemical and biological properties.
7-nitro-1H-indole-2,3-dione: Lacks the chlorine atom, which can affect its reactivity and interactions.
5-bromo-7-nitro-1H-indole-2,3-dione: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-7-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUEEVNKAGHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-[(5-nitropyridin-2-yl)amino]benzoic acid](/img/structure/B7841960.png)
![4-(3-Carboxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841976.png)
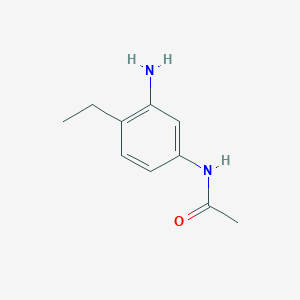
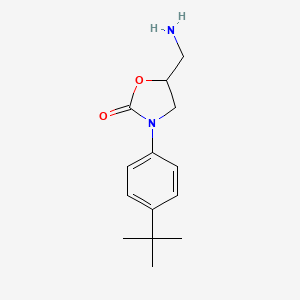
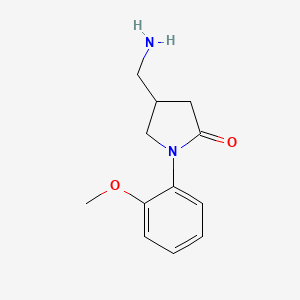
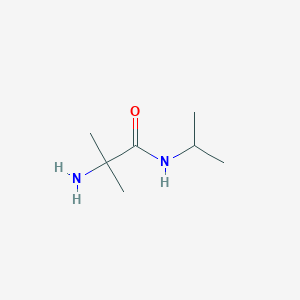
![1-cyclohexanecarbonyl-4-[(2S)-pyrrolidine-2-carbonyl]piperazine](/img/structure/B7841998.png)
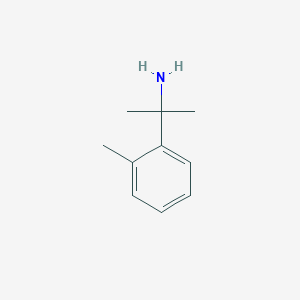
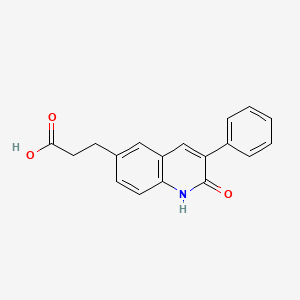
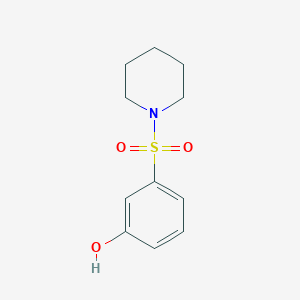
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7842021.png)
![2-[6-(1-aminoethyl)-2-methyl-3-oxo-1,4-benzoxazin-4-yl]-N-cyclopentylacetamide](/img/structure/B7842031.png)
![6-ethyl-1-phenyl-3-(thiophen-2-yl)-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylicacid](/img/structure/B7842039.png)
